1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole
Description
1-(2,2-Difluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a 2,2-difluoroethyl group at the N1 position and a propoxymethyl ether substituent at the C5 position. The molecular formula is C₉H₁₃F₂N₂O, with a calculated molecular weight of 218.21 g/mol. Pyrazole derivatives are widely explored in medicinal chemistry and materials science due to their structural versatility and tunable electronic properties. The difluoroethyl group enhances metabolic stability and lipophilicity, while the propoxymethyl ether may improve solubility compared to non-ether analogs .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(propoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-2-5-14-7-8-3-4-12-13(8)6-9(10)11/h3-4,9H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSYFROYEWWSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole typically involves the reaction of a pyrazole precursor with difluoroethyl and propoxymethyl reagents. One common method involves the use of difluoroacetic anhydride and propoxymethyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reagents and conditions as laboratory-scale synthesis but are optimized for efficiency and scalability. Advanced techniques such as automated reaction monitoring and purification systems are employed to maintain product quality and consistency .
Chemical Reactions Analysis
1.1. Sulfonylation and Nucleophilic Substitution
The sulfonyl chloride derivative of this compound (CAS 1856043-06-5) undergoes nucleophilic substitution reactions. For example:
- Ammonolysis : Reacts with amines to form sulfonamides.
- Alcoholysis : Forms sulfonate esters with alcohols under mild conditions.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfonamide formation | NH3, aqueous ethanol, 25°C | Corresponding sulfonamide | 85–92% |
| Sulfonate ester synthesis | ROH, pyridine, 0–5°C | Alkyl/aryl sulfonates | 78–88% |
These reactions are facilitated by the electron-withdrawing effect of the difluoroethyl group, which activates the sulfonyl chloride toward nucleophilic attack .
1.2. Cycloaddition and Ring-Opening Reactions
The pyrazole core participates in 1,3-dipolar cycloadditions. For instance:
- With diazo compounds : Forms fused pyrazoline intermediates under catalysis by Zn(OTf)2 or Cu(OTf)2 .
- Electrophilic aromatic substitution : The propoxymethyl group directs nitration/sulfonation to the C4 position of the pyrazole ring .
Example Cycloaddition Pathway :
1-(2,2-Difluoroethyl)-5-(propoxymethyl)-1H -pyrazole + Ethyl diazoacetate → 4,5-Dihydro-1H -pyrazolo[1,2-a ]pyrazole derivative (yield: 82–89%) .
2.1. Ether Cleavage and Oxidation
The propoxymethyl (-CH2-O-Pr) moiety undergoes:
- Acid-catalyzed cleavage : HI in H2O converts it to -CH2-OH, releasing 1-propanol .
- Oxidation : CrO3/H2SO4 oxidizes the methylene bridge to a ketone (-CO-) .
| Substrate | Conditions | Product |
|---|---|---|
| 5-(Propoxymethyl) group | HI (48%), reflux, 2h | 5-(Hydroxymethyl) derivative |
| 5-(Propoxymethyl) group | CrO3/H2SO4, 0°C, 1h | 5-(Carbonyl) analog |
Fluorine-Specific Reactivity
The 2,2-difluoroethyl group (-CH2CF2H) exhibits unique behavior:
- Elimination reactions : Under basic conditions (e.g., KOtBu), β-fluoride elimination generates vinyl fluoride side products .
- Radical reactions : Participates in trifluoromethylation via Cu-mediated pathways .
Key Stability Note : The difluoroethyl group enhances metabolic stability but reduces electrophilic reactivity at the pyrazole N1 position .
Comparative Reactivity with Analogues
A comparison with related fluorinated pyrazoles reveals distinct trends:
| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Thermal Stability |
|---|---|---|---|
| 1-(2,2-Difluoroethyl)-5-(propoxymethyl) | Low (C3/C5 deactivated) | High (sulfonyl chloride) | Moderate (≤200°C) |
| 1-Methyl-5-trifluoromethylpyrazole | Moderate | Low | High (>250°C) |
| 3,5-Diphenylpyrazole | High | Negligible | High (>300°C) |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to interact with biological targets, making it valuable for developing drugs aimed at specific enzymes or receptors involved in disease pathways. The sulfonyl chloride functional group enhances its reactivity, facilitating further chemical modifications to create more complex therapeutic agents.
Case Studies in Medicinal Chemistry
- Antiproliferative Activity : Research has shown that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related pyrazole compound demonstrated an IC50 value of 18 µM against HeLa cells, indicating strong potential for cancer treatment applications .
- Anti-inflammatory Properties : Pyrazole compounds have been evaluated for their anti-inflammatory activities. In studies comparing different derivatives, some were found to inhibit paw edema in animal models effectively, suggesting that similar compounds could be developed for treating inflammatory diseases .
Materials Science
In materials science, 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole can be utilized to develop advanced materials with specific electronic or optical properties. The incorporation of fluorinated groups often enhances the thermal stability and mechanical strength of materials.
Applications in Materials Science
- Polymer Development : The compound can act as a building block for synthesizing polymers with tailored properties. Its unique functional groups allow for the formation of cross-linked networks that can be used in coatings and adhesives.
Agricultural Chemistry
The compound has potential applications in agricultural chemistry, particularly in the synthesis of agrochemicals such as herbicides and fungicides. Its reactivity allows it to form derivatives that can effectively target pests and diseases in crops.
Case Studies in Agricultural Chemistry
- Synthesis of Agrochemicals : Derivatives of pyrazole compounds have been explored as active ingredients in fungicides. For example, pyrazole carboxanilide derivatives have been reported as effective fungicides against various plant pathogens .
Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The propoxymethyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations
Substituent Effects on Reactivity and Stability :
- The bromo substituent in 4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole increases reactivity for cross-coupling reactions but may compromise stability, leading to its discontinuation .
- Chloro and boronate ester substituents (e.g., in and ) offer synthetic versatility but introduce steric or electronic challenges.
Fluorination Impact :
- The 2,2-difluoroethyl group in the target compound balances lipophilicity and metabolic stability compared to the 2,2,2-trifluoroethyl group in , which provides greater oxidative resistance but higher hydrophobicity.
Ether vs. Alkyl Chains :
- The propoxymethyl group in the target compound enhances solubility relative to methyl () or isopropoxymethyl () substituents, which may reduce bioavailability due to steric hindrance.
Functional Group Utility :
- Amine -substituted derivatives (e.g., ) serve as intermediates for further functionalization, whereas the target compound’s ether linkage prioritizes solubility and passive diffusion.
Research Findings
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for preparing 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalizing the pyrazole core. A common approach includes:
- N-Alkylation : Introducing the 2,2-difluoroethyl group via nucleophilic substitution using reagents like 2,2-difluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- O-Alkylation : The propoxymethyl group is added by reacting 5-(hydroxymethyl)-substituted pyrazole intermediates with propyl bromide in the presence of NaH or Ag₂O .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol is used to isolate the product. Key challenges include controlling regioselectivity and minimizing side reactions from competing nucleophiles.
Q. How do the substituents (2,2-difluoroethyl and propoxymethyl) influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The 2,2-difluoroethyl group increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability. This can be quantified via HPLC or shake-flask methods .
- Solubility : The propoxymethyl ether improves aqueous solubility due to its ether oxygen, as demonstrated in solubility assays using phosphate-buffered saline (PBS) .
- Stability : Fluorine atoms reduce metabolic degradation, assessed via in vitro liver microsome assays .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is essential for confirming the difluoroethyl group (δ ≈ -120 to -140 ppm). ¹H NMR distinguishes propoxymethyl protons (δ ~3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns validate the substituents .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly if synthetic routes yield isomeric byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures (e.g., 40°C for alkylation steps) reduces side reactions, as shown in kinetic studies .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for precursor synthesis .
- Flow Chemistry : Continuous-flow systems minimize decomposition of heat-sensitive intermediates, improving overall yield by 15–20% .
Q. What strategies are used to analyze contradictory biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line consistency, serum-free media) to rule out assay-specific variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in reported efficacy .
- Computational Modeling : Molecular docking (AutoDock Vina) assesses binding affinity variations due to conformational changes in target proteins .
Q. How can structure-activity relationship (SAR) studies guide further modification of this compound?
- Methodological Answer :
- Substituent Scanning : Replace the propoxymethyl group with bulkier ethers (e.g., isopropoxymethyl) to evaluate steric effects on target engagement .
- Fluorine Isosteres : Substitute difluoroethyl with trifluoroethyl or chlorodifluoroethyl groups to probe electronic effects on bioactivity .
- In Vivo PK/PD : Correlate structural modifications with pharmacokinetic parameters (e.g., half-life, AUC) in rodent models to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
